molecular formula C27H21F4N3O4S B4300187 ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE

ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE

Cat. No.: B4300187
M. Wt: 559.5 g/mol
InChI Key: SOTKSLJFGJLBCM-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a tetrafluorobenzyl group, and a thioxoimidazolidinone moiety

Preparation Methods

The synthesis of ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole-containing compounds . This method typically involves the reaction of aniline with diethyl acetylenedicarboxylate in the presence of a suitable catalyst. The reaction conditions often include the use of ethanol as a solvent and citric acid monohydrate as a catalyst . Industrial production methods may involve scaling up these reactions and optimizing the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its unique structure and functional groups. In medicine, it may have applications in drug development, particularly in the design of new therapeutic agents. In industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways involved in disease processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as 1,3-isoquinolinedione and 2,3-dihydroisoquinoline-1,4-dione . These compounds share some structural similarities but differ in their functional groups and overall structure. The presence of the tetrafluorobenzyl group and the thioxoimidazolidinone moiety in ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE makes it unique and may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[5-oxo-1-phenyl-2-sulfanylidene-3-[(2,3,4,5-tetrafluorophenyl)methyl]imidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F4N3O4S/c1-2-38-26(37)15-8-10-17(11-9-15)32-21(35)13-20-25(36)34(18-6-4-3-5-7-18)27(39)33(20)14-16-12-19(28)23(30)24(31)22(16)29/h3-12,20H,2,13-14H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTKSLJFGJLBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC(=C(C(=C3F)F)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE

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